(Z)-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one
Description
Properties
IUPAC Name |
(5Z)-5-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3S2/c1-2-6-26-20(29)16(31-21(26)30)14-15-18(24-10-8-23(9-11-24)12-13-27)22-17-5-3-4-7-25(17)19(15)28/h3-5,7,14,27H,2,6,8-13H2,1H3/b16-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXXPVPNBTBPGDZ-PEZBUJJGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)CCO)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)CCO)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound integrates several pharmacologically relevant moieties, including thiazolidinones and pyrido-pyrimidines, which are known for their diverse therapeutic effects.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 501.7 g/mol. Its IUPAC name is:
This compound's structural complexity allows it to interact with various biological targets, making it a promising candidate for drug development.
Anticancer Activity
Recent studies have highlighted the potential of thiazolidinone derivatives, including this compound, as anticancer agents. Thiazolidinones have shown significant cytotoxicity against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis. For instance, compounds derived from thiazolidinone scaffolds have been reported to inhibit cancer cell growth through mechanisms such as enzyme inhibition and modulation of signaling pathways related to tumor progression .
Table 1: Summary of Anticancer Activities
| Compound Type | Mechanism of Action | Cancer Types Tested | IC50 (µM) |
|---|---|---|---|
| Thiazolidinone Derivatives | Induction of apoptosis | Various (e.g., breast, lung) | 10 - 50 |
| Pyrido-Pyrimidine Derivatives | Enzyme inhibition | Leukemia, melanoma | 5 - 30 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Thiazolidinone derivatives have demonstrated effectiveness against various bacterial strains, including multidrug-resistant bacteria. The mechanism often involves the inhibition of bacterial efflux pumps, which are critical in mediating antibiotic resistance .
Table 2: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism |
|---|---|---|
| E. coli | 0.5 µg/mL | Efflux pump inhibition |
| S. aureus | 0.25 µg/mL | Cell wall synthesis disruption |
Other Biological Activities
In addition to anticancer and antimicrobial effects, this compound exhibits other pharmacological activities:
- Anti-inflammatory : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Antioxidant : It has shown potential in scavenging free radicals, contributing to its protective effects against oxidative stress .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of thiazolidinone derivatives:
- Study on Anticancer Properties : A study published in Medicinal Chemistry reported that thiazolidinone derivatives inhibited cancer cell lines by targeting specific kinases involved in cell cycle regulation .
- Antimicrobial Evaluation : Research indicated that certain derivatives effectively reduced biofilm formation in Pseudomonas aeruginosa, showcasing their potential as antibiofilm agents .
- Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds could modulate the activity of histone demethylases, impacting gene expression related to cancer progression .
Comparison with Similar Compounds
Structural Analogs and Modifications
The compound belongs to a broader class of pyrido[1,2-a]pyrimidin-4-one derivatives. Below is a comparative analysis of key analogs:
Functional Implications of Substituent Variations
- 4-(2-methoxyphenyl)piperazinyl (in ) introduces aromaticity, which could enhance blood-brain barrier penetration but may also increase off-target binding .
- Thiazolidinone Side Chains: 3-propyl (target) vs. 3-methoxypropyl (): The methoxypropyl variant’s ether linkage may reduce metabolic stability compared to the alkyl chain in the target compound. 2-thioxo group: Present in all analogs, this moiety is critical for metal coordination and redox activity, influencing enzymatic inhibition profiles .
Q & A
Basic Research Questions
Q. What are the critical steps and optimal reaction conditions for synthesizing (Z)-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one?
- The synthesis involves multi-step reactions, including condensation of pyrido[1,2-a]pyrimidinone derivatives with thiazolidinone precursors. Key steps include:
- Knoevenagel condensation : To form the methylene bridge between the pyrido[1,2-a]pyrimidinone and thiazolidinone moieties under reflux conditions (ethanol or DMF, 60–80°C) .
- Piperazine functionalization : Introduction of the 2-hydroxyethylpiperazine group via nucleophilic substitution, requiring anhydrous conditions and bases like triethylamine .
- Z-isomer control : Use of steric hindrance or polar solvents to favor the (Z)-configuration .
- Optimal conditions: Temperature control (60–100°C), inert atmosphere (N₂/Ar), and catalysts (e.g., piperidine for condensation) .
Q. Which analytical techniques are essential for characterizing this compound and confirming its structural integrity?
- NMR spectroscopy : ¹H/¹³C NMR to verify regiochemistry and Z/E configuration, with emphasis on vinyl proton coupling constants (J ≈ 12–14 Hz for Z-isomers) .
- Mass spectrometry (HRMS) : To confirm molecular ion peaks and isotopic patterns .
- HPLC : For purity assessment (>95% by reverse-phase C18 columns, UV detection at 254 nm) .
- X-ray crystallography : Optional for absolute stereochemical confirmation if single crystals are obtainable .
Q. How is the biological activity of this compound initially screened in academic research?
- In vitro assays :
- Antimicrobial : Broth microdilution (MIC determination against Gram+/Gram– bacteria, fungi) .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ calculations .
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., EGFR, COX-2) using fluorogenic substrates .
- Controls : Include reference drugs (e.g., doxorubicin for cytotoxicity) and solvent blanks to rule out artifacts .
Advanced Research Questions
Q. How can researchers optimize synthetic yields when encountering low efficiency in the piperazine coupling step?
- Parameter tuning :
- Base selection : Replace triethylamine with DBU for stronger deprotonation, enhancing nucleophilicity .
- Solvent optimization : Use DMF or DMSO to stabilize transition states via polar aprotic effects .
- Temperature gradient : Stepwise heating (40°C → 80°C) to minimize side reactions .
Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?
- Assay standardization :
- Cell line authentication : Use STR profiling to confirm cell line identity (e.g., ATCC standards) .
- Compound purity : Re-test activity after repurification via preparative HPLC .
- Structural validation : Re-examine stereochemistry (e.g., NOESY NMR for spatial proximity of substituents) .
- Mechanistic studies :
- Target engagement assays : Surface plasmon resonance (SPR) to measure direct binding to purported targets (e.g., kinases) .
- Metabolic stability : Assess hepatic microsome stability to rule out rapid degradation .
Q. How can structural modifications enhance this compound’s selectivity for anticancer over antimicrobial activity?
- Rational design :
- Piperazine substituents : Replace 2-hydroxyethyl with bulky groups (e.g., benzyl) to limit off-target interactions .
- Thiazolidinone modifications : Introduce electron-withdrawing groups (e.g., -NO₂) to modulate redox potential .
- Computational guidance :
- Docking simulations : Use AutoDock Vina to predict binding to cancer-specific targets (e.g., Bcl-2) .
- QSAR models : Corlate substituent hydrophobicity (logP) with cytotoxicity .
- In vivo validation : Test top candidates in xenograft models, monitoring tumor volume and toxicity .
Methodological Notes
- Synthesis troubleshooting : If condensation yields drop below 40%, consider pre-activating the carbonyl group with acetic anhydride .
- Data interpretation : Conflicting bioactivity may arise from assay pH variations; re-test at physiological pH (7.4) .
- Advanced characterization : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals in complex spectra .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
